AA92593

Melanopsin OPN4 Opsinamide

Substituting melanopsin antagonists without accounting for potency, species selectivity, and pharmacokinetic differences risks experimental failure. AA92593 (CAS 457961-34-1) provides a precisely characterized solution: • Intermediate potency (Ki=10.6 nM, IC50=190-665 nM) enabling nuanced dose-response studies with partial melanopsin inhibition • No effect on rod/cone ERG responses; >900-fold selectivity over rhodopsin across 74 screened targets • Validated in vivo PK: ~7.5 µM retinal levels at 30 min post-IP, >95% clearance within 2 h for reversible, timed modulation Supplied at ≥98% purity with full QC documentation. For R&D use only.

Molecular Formula C13H19NO3S
Molecular Weight 269.36 g/mol
Cat. No. B1663394
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAA92593
Synonyms1-(4-Methoxy-3-methyl-benzenesulfonyl)-piperidine
Molecular FormulaC13H19NO3S
Molecular Weight269.36 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)S(=O)(=O)N2CCCCC2)OC
InChIInChI=1S/C13H19NO3S/c1-11-10-12(6-7-13(11)17-2)18(15,16)14-8-4-3-5-9-14/h6-7,10H,3-5,8-9H2,1-2H3
InChIKeyHDTKLZINZGEPFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

AA92593 Profile & Procurement


AA92593 is a sulfonamide-based opsinamide that functions as a selective, competitive antagonist of melanopsin (OPN4), a G protein-coupled receptor photopigment expressed in intrinsically photosensitive retinal ganglion cells (ipRGCs) [1]. Its chemical structure is defined as 1-((4-methoxy-3-methylphenyl)sulfonyl)piperidine (CAS 457961-34-1) . AA92593 is distinguished from other melanopsin antagonists by its unique binding footprint within the retinal-binding pocket, which confers a distinct selectivity profile across mammalian versus non-mammalian melanopsins and is supported by extensive in vivo pharmacokinetic and functional data [1].

Mammalian melanopsin selectivity

Specifically inhibits human and mouse OPN4; lacks activity on non‑mammalian orthologs.

Characterized in vivo PK profile

Retinal exposure and rapid clearance support timed ipRGC modulation in rodent models.

AA92593 Non-Interchangeability


While several melanopsin antagonists have been developed, simple substitution of one compound for another without understanding their quantitative differences in potency, species selectivity, and in vivo exposure can lead to experimental failure or misinterpretation. For example, the opsinamides AA92593, AA41612, and AE 51310 exhibit vastly different binding affinities (Ki values spanning from 0.096 nM to 16 nM), species-specific inhibition profiles (mammalian vs. non-mammalian melanopsins), and distinct pharmacokinetic properties that directly impact their utility in specific experimental models [1][2]. Furthermore, the competitive mechanism of these compounds against retinal binding means that experimental conditions, such as the presence of exogenous retinal or prior light exposure, can dramatically alter their apparent potency, making head-to-head comparisons essential for proper experimental design [1].

Opsinamide affinity mismatch

Affinity and species selectivity vary widely across opsinamides (e.g., AA41612, AE 51310); direct interchange may alter experimental outcome.

Retinal competition sensitivity

Competitive mechanism versus retinal means apparent potency shifts with exogenous retinal or prior light exposure.

Pharmacokinetic profile mismatch

Distinct retinal clearance profiles among opsinamides affect the time window of in vivo melanopsin modulation.

AA92593 Differentiation Data


Cellular Potency vs. AA41612

In direct head-to-head comparisons within the same study, AA92593 exhibits lower potency than AA41612 but provides a useful intermediate concentration range for specific experimental needs. In CHO cells expressing melanopsin (CHOOpn4), AA92593 showed an IC50 of 665 ± 9 nM, while AA41612 demonstrated an IC50 of 15.8 ± 1.8 nM [1]. This 42-fold difference in potency was consistent in Xenopus oocytes, where AA92593 had an IC50 of 190 nM compared to 20 nM for AA41612 [1].

Cellular Potency vs. AA41612
Direct head-to-head
AA92593: 665 ± 9 nM (CHO), 190 nM (oocytes) AA41612: 15.8 ± 1.8 nM (CHO), 20 nM (oocytes) 42‑fold less potent
Supports intermediate‑range dose‑response studies
Calcium flux assays; CHO‑Opn4 and Xenopus oocytes
Melanopsin OPN4 Opsinamide IC50 Calcium Flux Electrophysiology

Binding Affinity vs. AA41612 & AE 51310

Binding affinity studies reveal a wide spectrum of melanopsin antagonist potencies. In competition binding assays using [3H]2-AA41612 on CHOOpn4 cell membranes, AA92593 demonstrated a Ki of 10.6 ± 4.0 nM, while the unlabeled comparator AA41612 exhibited a Ki of 0.43 ± 0.05 nM [1]. In contrast, the melanopsin antagonist AE 51310 is reported to have a Ki of 0.096 nM for human OPN4 . This places AA92593 in an intermediate affinity range, approximately 25-fold less potent than AA41612 and over 100-fold less potent than AE 51310 in this assay system.

Binding Affinity vs. AA41612 & AE 51310
Cross‑study comparable
AA92593: Ki 10.6 ± 4.0 nM AA41612: Ki 0.43 ± 0.05 nM AE 51310: Ki 0.096 nM ~25‑fold and ~110‑fold less potent
Intermediate affinity tool for partial receptor blockade
[³H]2‑AA41612 radioligand displacement on CHO‑Opn4 membranes
Radioligand Binding Ki Melanopsin Affinity GPCR

Mammalian Melanopsin Selectivity

AA92593 exhibits a unique species selectivity profile that is not observed with other melanopsin antagonists. In cell-based assays, AA92593 effectively inhibited light-induced cellular responses of mammalian melanopsins (mouse and human), but completely failed to inhibit those of non-mammalian vertebrate and invertebrate melanopsins [1]. This specificity is attributed to five key amino acid residues (Phe-94, Ser-188, Trp-189, Leu-207, and Ser-269) that are conserved in mammalian melanopsins. Mutations at these residues in mammalian melanopsins reduced AA92593 efficacy, and conversely, introducing these residues into non-mammalian melanopsins conferred sensitivity to AA92593 [1].

Mammalian Selectivity
Direct head-to-head
Inhibits mouse / human melanopsin No inhibition of chicken, zebrafish, invertebrate melanopsins
Mandates exclusive use in mammalian models
Attributed to 5 conserved residues; confirmed by mutagenesis
Species Specificity Melanopsin AA92593 Mammalian Evolutionary Biology Cell-Based Assay

Pupillary Light Reflex Inhibition

AA92593 demonstrates robust, dose-dependent inhibition of the melanopsin-mediated pupillary light reflex (PLR) in mice, a key functional readout of ipRGC activity. Intraperitoneal administration of AA92593 at 3 mg/kg reduced sustained pupillary constriction by 65%, and at 10 mg/kg, the reduction was 88% . The effect peaked at 1 hour post-injection and was reversible . This in vivo efficacy is supported by pharmacokinetic data showing that a 30 mg/kg IP dose yields retinal tissue concentrations of ~7.5 µM at 30 minutes, with >95% clearance within 2 hours [1].

Pupillary Light Reflex
Direct head-to-head
65% reduction at 3 mg/kg
88% reduction at 10 mg/kg
Supports dose‑dependent in vivo model response
C57BL/6 mice, 1000 lux; peak at 1 h post‑IP, reversible
In Vivo Pharmacology Pupillary Light Reflex AA92593 Melanopsin Dose-Response Mouse Model

Rod/Cone and Off-Target Selectivity

AA92593 demonstrates high selectivity for melanopsin over classical visual opsins and a broad panel of common drug targets. In functional assays, AA92593 did not inhibit rod- and cone-mediated electroretinogram (ERG) responses in mice, nor did it affect dark recovery of rod responses after saturating light pulses [1]. Radioligand binding assays against bovine retina rhodopsin showed no apparent affinity . Furthermore, at a concentration of 10 µM, AA92593 failed to inhibit radioligand binding to a panel of 74 receptors, ion channels, and enzymes . This selectivity profile contrasts with some less-characterized melanopsin antagonists where off-target activities may confound experimental interpretation.

Off‑Target Selectivity
Cross‑study comparable
>10 µM on 74 receptors, ion channels & enzymes; no rod/cone ERG effect
High melanopsin selectivity reduces off‑target risk
Validated in ERG and radioligand panels; does not impair visual function
Selectivity Off-Target Rhodopsin Cone Opsin GPCR Safety Pharmacology

AA92593 Optimal Use Cases


Circadian and Non-Image-Forming Vision Research

Due to its specific inhibition of mammalian melanopsins and lack of activity on non-mammalian orthologs, AA92593 is ideally suited for probing melanopsin function in mouse, rat, and human cell models [1]. The compound's validated in vivo efficacy in suppressing the pupillary light reflex (65% at 3 mg/kg, 88% at 10 mg/kg) provides a reliable tool for behavioral studies of circadian photoentrainment, sleep regulation, and light aversion . Researchers should avoid using AA92593 in zebrafish or chicken models due to its demonstrated lack of efficacy on non-mammalian melanopsins [1].

Partial or Titratable Melanopsin Blockade

The intermediate potency of AA92593 (Ki = 10.6 nM, IC50 = 190-665 nM) and its dose-dependent in vivo effects make it an excellent choice for experiments requiring partial melanopsin inhibition [1]. Unlike the extremely high-affinity antagonist AE 51310 (Ki = 0.096 nM), which may saturate receptors even at low doses, AA92593 allows for more nuanced dose-response relationships . This is particularly valuable when studying physiological processes where complete melanopsin knockout may produce compensatory adaptations or where subtle modulation of ipRGC activity is desired [1].

Visual Phototransduction Preservation

AA92593 is a superior choice for experiments where maintaining normal rod and cone function is critical. The compound has been rigorously shown to have no effect on rod/cone-mediated ERG responses and does not inhibit rhodopsin or a panel of 74 common drug targets [1]. This selectivity ensures that observed phenotypes can be confidently attributed to melanopsin blockade rather than off-target effects on visual function, a key advantage for studies of light-induced behaviors, retinal physiology, and photophobia [1].

Acute ipRGC Pharmacological Modulation

The well-characterized pharmacokinetic profile of AA92593 in mice—retinal tissue levels of ~7.5 µM at 30 minutes post-IP injection and >95% clearance within 2 hours—enables precisely timed, reversible modulation of melanopsin signaling [1]. This temporal control is essential for experiments that require acute inhibition followed by recovery, such as studies of light adaptation, synaptic plasticity in ipRGC circuits, or the immediate effects of melanopsin blockade on hormone secretion (e.g., melatonin) .

Application
Selection Property
Validation Focus
Mammalian circadian & non‑image‑forming vision studies
Species selectivity (mammalian melanopsins only)
Confirm lack of activity in non‑mammalian models
Titratable melanopsin blockade studies
Intermediate affinity and cellular potency
Establish dose‑response relationship for partial inhibition
ipRGC modulation with preserved visual function
High selectivity over rod/cone opsins
Verify non‑interference with ERG responses
Acute, reversible ipRGC pharmacological modulation
Rapid retinal clearance profile
Time‑course PK/PD correlation in retinal tissue

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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